N-[9-[(2R,4S,5S)-4-Amino-5-[[(tert-butyldimethylsilyl)oxy]methyl]-2-tetrahydrofuryl]-6-oxo-6,9-dihydro-1H-purin-2-yl]isobutyramide
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Overview
Description
N-[9-[(2R,4S,5S)-4-Amino-5-[[(tert-butyldimethylsilyl)oxy]methyl]-2-tetrahydrofuryl]-6-oxo-6,9-dihydro-1H-purin-2-yl]isobutyramide is an organic compound with the molecular formula C23H31N5O4Si. It is a white solid that is soluble in polar organic solvents. This compound is often used as an intermediate or precursor in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[9-[(2R,4S,5S)-4-Amino-5-[[(tert-butyldimethylsilyl)oxy]methyl]-2-tetrahydrofuryl]-6-oxo-6,9-dihydro-1H-purin-2-yl]isobutyramide typically involves the protection of functional groups followed by selective reactions to introduce the desired substituents. One common method involves the protection of the hydroxyl group with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The protected intermediate is then reacted with isobutyryl chloride to form the final product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[9-[(2R,4S,5S)-4-Amino-5-[[(tert-butyldimethylsilyl)oxy]methyl]-2-tetrahydrofuryl]-6-oxo-6,9-dihydro-1H-purin-2-yl]isobutyramide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be employed to replace specific substituents with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[9-[(2R,4S,5S)-4-Amino-5-[[(tert-butyldimethylsilyl)oxy]methyl]-2-tetrahydrofuryl]-6-oxo-6,9-dihydro-1H-purin-2-yl]isobutyramide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of N-[9-[(2R,4S,5S)-4-Amino-5-[[(tert-butyldimethylsilyl)oxy]methyl]-2-tetrahydrofuryl]-6-oxo-6,9-dihydro-1H-purin-2-yl]isobutyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by interacting with allosteric sites. This inhibition can disrupt metabolic pathways and cellular processes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(9-((2R,3R,4S,5R)-4-((tert-Butyldimethylsilyl)oxy)-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-3H-purin-2-yl)isobutyramide: This compound has a similar structure but with different functional groups, leading to distinct chemical and biological properties.
N-(9-((2R,3R,4S,5R)-4-(TERT-BUTYLDIMETHYLSILYLOXY)-3-HYDROXY-5-(((4-METHOXYPHENYL)DIPHENYLMETHOXY)METHYL)TETRAHYDROFURAN-2-YL)-9H-PURIN-6-YL)BENZAMIDE: Another structurally related compound with unique reactivity and applications.
Uniqueness
N-[9-[(2R,4S,5S)-4-Amino-5-[[(tert-butyldimethylsilyl)oxy]methyl]-2-tetrahydrofuryl]-6-oxo-6,9-dihydro-1H-purin-2-yl]isobutyramide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C20H34N6O4Si |
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Molecular Weight |
450.6 g/mol |
IUPAC Name |
N-[9-[4-amino-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C20H34N6O4Si/c1-11(2)17(27)24-19-23-16-15(18(28)25-19)22-10-26(16)14-8-12(21)13(30-14)9-29-31(6,7)20(3,4)5/h10-14H,8-9,21H2,1-7H3,(H2,23,24,25,27,28) |
InChI Key |
VLVJZJXMVPCIKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)CO[Si](C)(C)C(C)(C)C)N |
Origin of Product |
United States |
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